1,1,3,3-Tetramethyl-1,3-disilacyclobutane
Overview
Description
1,1,3,3-Tetramethyl-1,3-disilacyclobutane (TMDSCB) is a compound of interest in organosilicon chemistry due to its unique structure and reactivity. It is a cyclic molecule containing silicon atoms and has been the subject of various studies exploring its polymerization, reactivity, and molecular structure.
Synthesis Analysis
The synthesis of TMDSCB and its derivatives has been explored in several studies. For instance, the photocatalyzed ring-opening polymerization of TMDSCB using Pt(acac)2 as a catalyst has been reported, leading to high molecular weight polymers . Another study demonstrated the thermal transformation of a disilacyclobutane to a trisilacyclobutane, providing insights into the thermolysis process of such compounds . Additionally, the synthesis and reactivity of 2-Lithio-TMDSCB were investigated, revealing strain-assisted ring-opening processes .
Molecular Structure Analysis
The molecular structure of TMDSCB has been determined by gas-phase electron diffraction, revealing that the molecule exists in a puckered conformation with specific bond lengths and angles . This structural information is crucial for understanding the reactivity and properties of the molecule.
Chemical Reactions Analysis
TMDSCB undergoes various chemical reactions, including ring-opening processes when treated with different reagents. For example, reactions with phenyl- and methyllithium lead to the opening of the Si2C2 ring . The compound also participates in photoactivated telomerization with hydrosilanes, which can compete with hydrosilylation addition when olefins are present . Furthermore, the reactions of TMDSCB derivatives with halogens and hydrogen halides have been studied, highlighting the complexity of these processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of TMDSCB and its derivatives are influenced by their molecular structure. The synthesis of TMDSCB derivatives has led to compounds with varying properties, such as spontaneous polymerization and copolymerization, resulting in materials with different glass transition and melting temperatures . The oxidation behavior of TMDSCB derivatives has also been examined, showing resistance to reaction with singlet oxygen but susceptibility to oxidation of the Si-Si bond .
Scientific Research Applications
1. Chemical Vapor Deposition Process
1,1,3,3-Tetramethyl-1,3-disilacyclobutane (TMDSCB) has been studied in the context of the hot-wire chemical vapor deposition (HWCVD) process. During this process, TMDSCB decomposes on a tungsten filament to form methyl and 1,1,3-trimethyl-1,3-disilacyclobutane-1-yl radicals, leading to secondary reactions in the reactor. This decomposition and subsequent reactions are essential for understanding the gas-phase species produced in HWCVD (Tong & Shi, 2009).
2. Photoactivated Telomerization and Polymerization
TMDSCB undergoes photoactivated telomerization with hydrosilanes in the presence of Pt(acac)2. This process is significant in organosilicon chemistry, providing insights into the reactivity of TMDSCB under UV irradiation and its potential applications in the synthesis of organosilicon compounds (Wu, Malpert, Zang, & Neckers, 1999). Additionally, TMDSCB is involved in photocatalyzed ring-opening polymerization, leading to the formation of high molecular weight polymers, a process important for materials science (Wu & Neckers, 1999).
3. Structural and Spectroscopic Analysis
The structure of TMDSCB and its derivatives is a key area of research. Studies involving Raman and infrared spectroscopy have been conducted to determine the structural details of TMDSCB, providing valuable information for understanding its chemical behavior and properties (Schnöckel et al., 1985).
4. Organosilicon Chemistry
TMDSCB's reactivity in organosilicon chemistry has been explored extensively. Its reactions with various chemical agents result in ring-opened products, which are fundamental for developing new organosilicon compounds and understanding their reactivity patterns (Devine, Griffin, Haszeldine, Newlands, & Tipping, 1975).
5. Catalytic Systems and Polymer Formation
The role of TMDSCB in catalytic systems, especially in polymer formation, has been investigated. Its interaction with various group VIII metal compounds in the catalytic polymerization process illustrates its potential in creating high molecular-weight poly(dimethylsilmethylenes), a new type of rubber-like material (Bamford, Lovie, & Watt, 1966).
properties
IUPAC Name |
1,1,3,3-tetramethyl-1,3-disiletane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Si2/c1-7(2)5-8(3,4)6-7/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDNLUGVHCNUTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C[Si](C1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30029-85-7 | |
Record name | 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30029-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90167439 | |
Record name | 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetramethyl-1,3-disilacyclobutane | |
CAS RN |
1627-98-1 | |
Record name | 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001627981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Disilacyclobutane, 1,1,3,3-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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